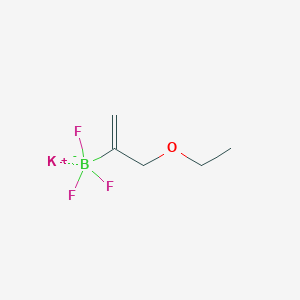![molecular formula C6H11NO B1426157 {3-Oxabicyclo[3.1.0]hexan-1-yl}méthanamine CAS No. 1203707-10-1](/img/structure/B1426157.png)
{3-Oxabicyclo[3.1.0]hexan-1-yl}méthanamine
Vue d'ensemble
Description
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine: is a chemical compound with the molecular formula C6H11NO. It is a bicyclic compound featuring an oxirane (epoxide) ring fused to a cyclopropane ring, with an amine group attached to the first carbon of the bicyclic structure. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Applications De Recherche Scientifique
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used in the study of enzyme inhibitors or as a probe in biological assays.
Industry: : It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
Mode of Action
It’s known that the compound is part of the oxabicyclo hexane class of compounds, which have been shown to have biological activities against bacteria, fungi, and tumors through dna alkylation .
Biochemical Pathways
The biochemical pathways affected by {3-Oxabicyclo[31It’s known that the compound is synthesized through a michael addition/enolization/oxygen addition cascade . This reaction occurs in a micellar confinement environment, leading to highly functionalized constructs .
Pharmacokinetics
The pharmacokinetic properties of {3-Oxabicyclo[31It’s known that the compound has a molecular weight of 11316, a density of 1154±006 g/cm3, and a boiling point of 1708±130 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
The action of {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine can be influenced by environmental factors. For instance, the compound’s synthesis occurs in a micellar confinement environment . This suggests that the compound’s action, efficacy, and stability might be influenced by the surrounding environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine typically involves the following steps:
Epoxidation: : The starting material, cyclohexene, undergoes epoxidation using a peracid such as meta-chloroperoxybenzoic acid (mCPBA) to form the oxirane ring.
Ring Expansion: : The epoxide undergoes ring expansion to form the bicyclic structure. This can be achieved using a strong base like sodium hydride (NaH) to generate the corresponding anion, followed by intramolecular nucleophilic attack.
Amination: : The resulting bicyclic compound is then subjected to amination using ammonia or an amine derivative under suitable conditions to introduce the amine group.
Industrial Production Methods
In an industrial setting, the production of {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine can undergo various types of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form nitro compounds or amides.
Reduction: : The compound can be reduced to form amines or alcohols.
Substitution: : The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) can be used under controlled conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Nucleophiles like water, alcohols, or amines can be used, often in the presence of a catalyst or under acidic or basic conditions.
Major Products Formed
Oxidation: : Nitro compounds, amides, or other oxidized derivatives.
Reduction: : Primary or secondary amines, alcohols.
Substitution: : Hydroxylated or aminated derivatives of the epoxide ring.
Comparaison Avec Des Composés Similaires
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine is unique due to its bicyclic structure with an oxirane ring. Similar compounds include:
Bicyclo[3.1.0]hexan-1-ylmethanamine: : Lacks the oxirane ring.
3-Oxabicyclo[3.1.0]hexan-1-ylmethanol: : Similar structure but with a hydroxyl group instead of an amine group.
Bicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride: : Similar structure but in the form of a hydrochloride salt.
These compounds differ in their functional groups and reactivity, highlighting the uniqueness of {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine.
Propriétés
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-1-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWCRAOJLDHNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


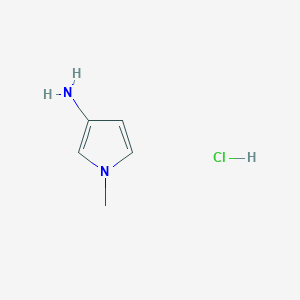

![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1426077.png)
![4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B1426079.png)
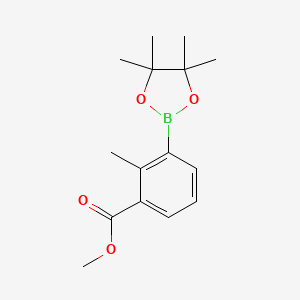
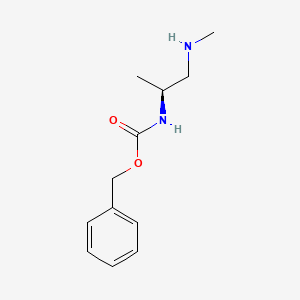

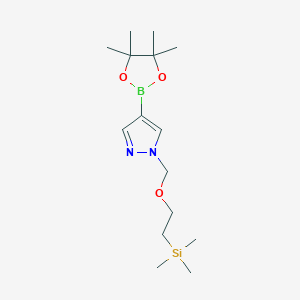
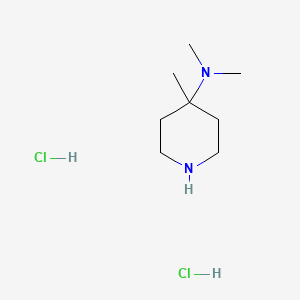
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B1426091.png)
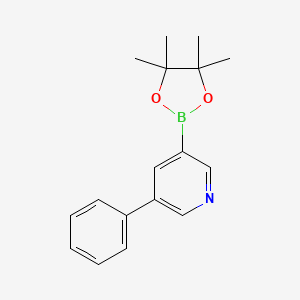
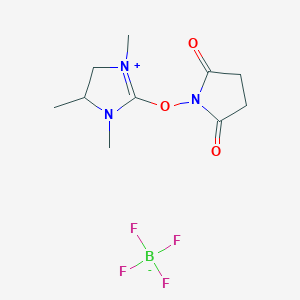
![(2-{Dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol](/img/structure/B1426096.png)
